molecular formula C18H16N2O4 B11576275 ethyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate

ethyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate

Cat. No.: B11576275
M. Wt: 324.3 g/mol
InChI Key: XEQNWTDYTXEFRW-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety linked to a benzoate ester, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2,3-dioxoindoline. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the indole moiety to indoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, indoline derivatives, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate: This compound shares a similar structure but has a benzo[de]isoquinoline moiety instead of an indole.

    2-[2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1: Another similar compound with an isoindole moiety.

Uniqueness

Ethyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate is unique due to its specific indole structure, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

ethyl 4-[(2,3-dioxoindol-1-yl)methylamino]benzoate

InChI

InChI=1S/C18H16N2O4/c1-2-24-18(23)12-7-9-13(10-8-12)19-11-20-15-6-4-3-5-14(15)16(21)17(20)22/h3-10,19H,2,11H2,1H3

InChI Key

XEQNWTDYTXEFRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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